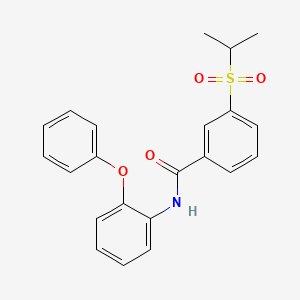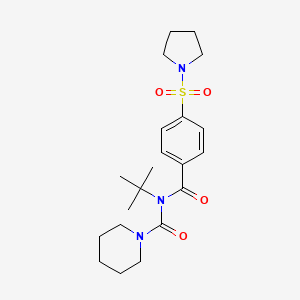
N-(2-phenoxyphenyl)-4-(propane-2-sulfonyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-phenoxyphenyl)-4-(propane-2-sulfonyl)benzamide (NPPPSB) is a chemical compound that has been used in laboratory experiments for various purposes, including as an inhibitor of enzymes, a preservative, and a surfactant. NPPPSB is a relatively new compound, and its potential applications are still being explored.
Applications De Recherche Scientifique
N-(2-phenoxyphenyl)-4-(propane-2-sulfonyl)benzamide has been used in various scientific research applications, including as an inhibitor of enzymes, a preservative, and a surfactant. N-(2-phenoxyphenyl)-4-(propane-2-sulfonyl)benzamide has been used as an inhibitor of enzymes such as carbonic anhydrase, which is involved in the regulation of pH in the body. N-(2-phenoxyphenyl)-4-(propane-2-sulfonyl)benzamide has also been used as a preservative to extend the shelf life of food products, as well as a surfactant to reduce the surface tension of water.
Mécanisme D'action
N-(2-phenoxyphenyl)-4-(propane-2-sulfonyl)benzamide is believed to act as an inhibitor of enzymes by binding to the active site of the enzyme and preventing it from catalyzing its reaction. This binding is believed to be reversible, meaning that the enzyme can be reactivated once the N-(2-phenoxyphenyl)-4-(propane-2-sulfonyl)benzamide is removed.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(2-phenoxyphenyl)-4-(propane-2-sulfonyl)benzamide are still being studied, but it is believed that N-(2-phenoxyphenyl)-4-(propane-2-sulfonyl)benzamide may have a number of beneficial effects. In particular, N-(2-phenoxyphenyl)-4-(propane-2-sulfonyl)benzamide has been shown to inhibit the enzyme carbonic anhydrase, which is involved in the regulation of pH in the body. Inhibition of this enzyme may have a number of beneficial effects, including reducing inflammation and improving blood flow.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-phenoxyphenyl)-4-(propane-2-sulfonyl)benzamide has several advantages for use in laboratory experiments. It is a relatively stable compound, and it is relatively easy to synthesize. In addition, N-(2-phenoxyphenyl)-4-(propane-2-sulfonyl)benzamide has been shown to be an effective inhibitor of enzymes, a preservative, and a surfactant. However, there are some limitations to using N-(2-phenoxyphenyl)-4-(propane-2-sulfonyl)benzamide in laboratory experiments. For example, N-(2-phenoxyphenyl)-4-(propane-2-sulfonyl)benzamide is not very soluble in water, so it may not be suitable for use in aqueous solutions.
Orientations Futures
N-(2-phenoxyphenyl)-4-(propane-2-sulfonyl)benzamide has potential applications in a variety of fields, including medicine, food science, and environmental science. In medicine, N-(2-phenoxyphenyl)-4-(propane-2-sulfonyl)benzamide may be used to develop new drugs or treatments for conditions such as inflammation and blood flow disorders. In food science, N-(2-phenoxyphenyl)-4-(propane-2-sulfonyl)benzamide may be used as a preservative to extend the shelf life of food products. In environmental science, N-(2-phenoxyphenyl)-4-(propane-2-sulfonyl)benzamide may be used as a surfactant to reduce the surface tension of water. In addition, further research is needed to better understand the biochemical and physiological effects of N-(2-phenoxyphenyl)-4-(propane-2-sulfonyl)benzamide.
Méthodes De Synthèse
N-(2-phenoxyphenyl)-4-(propane-2-sulfonyl)benzamide is synthesized by a two-step process. The first step involves the reaction of 4-hydroxybenzamide with 2-phenoxybenzoyl chloride in the presence of a base, such as potassium carbonate. This reaction produces N-(2-phenoxybenzoyl)-4-hydroxybenzamide. The second step involves the reaction of N-(2-phenoxybenzoyl)-4-hydroxybenzamide with propane-2-sulfonyl chloride in the presence of a base, such as potassium carbonate. This reaction produces N-(2-phenoxyphenyl)-4-(propane-2-sulfonyl)benzamide.
Propriétés
IUPAC Name |
N-(2-phenoxyphenyl)-4-propan-2-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO4S/c1-16(2)28(25,26)19-14-12-17(13-15-19)22(24)23-20-10-6-7-11-21(20)27-18-8-4-3-5-9-18/h3-16H,1-2H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNJRBXFVQHALFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(isopropylsulfonyl)-N-(2-phenoxyphenyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]naphthalene-1-carboxamide](/img/structure/B6485025.png)
![2-{[1,1'-biphenyl]-4-yl}-N-[1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B6485031.png)
![N-[1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-4-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B6485037.png)
![(2E)-N-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]but-2-enamide](/img/structure/B6485044.png)
![N-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-2-methylbenzamide](/img/structure/B6485051.png)
![N-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-3,4-dimethoxybenzamide](/img/structure/B6485058.png)
![N-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]naphthalene-2-carboxamide](/img/structure/B6485063.png)
![N-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-3-(4-methoxyphenyl)propanamide](/img/structure/B6485075.png)
![N-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-2-(methylsulfanyl)benzamide](/img/structure/B6485076.png)
![N-(2-benzoyl-4-methylphenyl)-2-[4-(ethanesulfonyl)phenyl]acetamide](/img/structure/B6485077.png)



